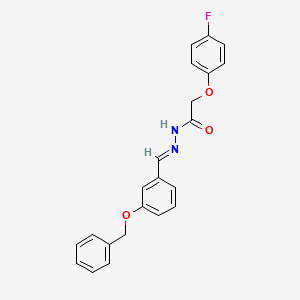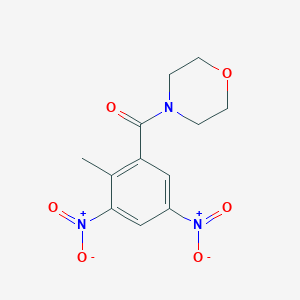![molecular formula C17H19ClN4O4S B12001149 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxypropyl group, an ethylsulfanyl group, and a purine-dione core. Its molecular formula is C16H16ClN4O4S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the chlorophenoxy intermediate, which is then reacted with a hydroxypropyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Techniques such as crystallization and chromatography are employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenolic derivatives, and substituted hydroxypropyl compounds .
Wissenschaftliche Forschungsanwendungen
7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved include the modulation of signaling cascades and the alteration of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromo-7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Chlorobenzyl)-8-(3-hydroxypropylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Amino-7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
What sets 7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethylsulfanyl group, in particular, enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C17H19ClN4O4S |
|---|---|
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H19ClN4O4S/c1-3-27-17-19-14-13(15(24)20-16(25)21(14)2)22(17)8-11(23)9-26-12-6-4-10(18)5-7-12/h4-7,11,23H,3,8-9H2,1-2H3,(H,20,24,25) |
InChI-Schlüssel |
RIJMOAJYWSURSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)



![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)
